(3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound is used in the synthesis of various Schiff bases, which have potential anticonvulsant properties. These Schiff bases are created through condensation reactions with different aldehydes/ketones.Molecular Structure Analysis
The molecular formula of the compound is C9H11ClN2·2HCl . The InChI Code is 1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5 (6)3-8;;/h1-2,4H,3,8H2;2*1H .Chemical Reactions Analysis
The compound has been used in the formation of various complexes and scaffolds. For instance, it contributes to the formation of Iron (III) complexes that show photocytotoxic properties in red light. It also assists in forming diiron (III) complexes used as catalysts for selective hydroxylation of alkanes.Physical and Chemical Properties Analysis
The compound is a white crystalline solid with a molecular weight of 343.4 g/mol and a melting point of 150 °C. The IUPAC name is (3-chloro-4-pyridinyl)methanamine dihydrochloride .Scientific Research Applications
Synthesis and Characterization
Schiff Bases Synthesis : (3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is used in the synthesis of various Schiff bases, which have potential anticonvulsant properties. These Schiff bases are created through condensation reactions with different aldehydes/ketones (Pandey & Srivastava, 2011).
Formation of Iron(III) Complexes : This compound contributes to the formation of Iron(III) complexes that show photocytotoxic properties in red light. These complexes are used for cellular imaging and generating reactive oxygen species (Basu et al., 2014).
Diiron(III) Complexes : It assists in forming diiron(III) complexes used as catalysts for selective hydroxylation of alkanes, showing significant potential in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Stabilizing Parallel Turn Conformations : The compound is used in synthesizing scaffolds that stabilize parallel turn conformations in short peptide sequences, highlighting its importance in peptide chemistry (Bucci et al., 2018).
Catalytic and Biological Activity
Antiosteoclast Activity : It is involved in the synthesis of compounds showing moderate to high antiosteoclast activity, indicating potential applications in bone health research (Reddy et al., 2012).
Catalyst in Polylactide Synthesis : The compound is utilized in the synthesis of zinc(II) complexes that act as pre-catalysts for polylactide synthesis, contributing to advancements in polymer chemistry (Kwon et al., 2015).
Photocytotoxicity and DNA Interaction : Iron(III) complexes derived from this compound display photocytotoxicity and DNA interaction properties, making them relevant in cancer research and therapeutics (Basu et al., 2015).
Anticancer Activity : Palladium and platinum complexes using Schiff base ligands derived from this compound show notable anticancer activity, suggesting its role in the development of new cancer treatments (Mbugua et al., 2020).
Selective Metal Ion Detection : The compound aids in synthesizing products that can effectively and selectively detect Hg and Ni ions, emphasizing its importance in environmental monitoring (Aggrwal et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(3-chloropyridin-4-yl)-cyclopropylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-8-5-12-4-3-7(8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDIAYGEDCEWJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=NC=C2)Cl)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.